
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide, also known as MBOAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBOAT belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. In
作用機序
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide inhibits the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
実験室実験の利点と制限
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has advantages in lab experiments due to its specific inhibition of FAAH, which allows for the selective modulation of endocannabinoid levels in the body. However, this compound has limitations in lab experiments due to its potential off-target effects on other enzymes and receptors.
将来の方向性
Future research on N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide may focus on its potential therapeutic applications for various diseases, including inflammatory disorders, pain, and anxiety disorders. In addition, further studies on the biochemical and physiological effects of this compound may help to elucidate its mechanism of action and potential off-target effects. Finally, the development of more selective this compound inhibitors may lead to improved therapeutic efficacy and reduced side effects.
合成法
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-butyn-1-ol, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid chloride. The final product, this compound, is obtained through purification by column chromatography. This synthesis method has been reported in the literature and has been used by various research groups to obtain this compound for their studies.
科学的研究の応用
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are known to have anti-inflammatory effects, and by inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to reduced inflammation.
This compound has also been shown to have analgesic effects by reducing pain sensitivity in animal models. This effect is thought to be due to the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors that are involved in pain signaling.
In addition, this compound has been studied for its potential anxiolytic effects. Anandamide, which is increased by this compound inhibition of FAAH, has been shown to have anxiolytic effects in animal models. Therefore, this compound may have potential as a treatment for anxiety disorders.
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-17-16(18)15-9-6-12-21-15/h2-3,6-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOUSPRKJKIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

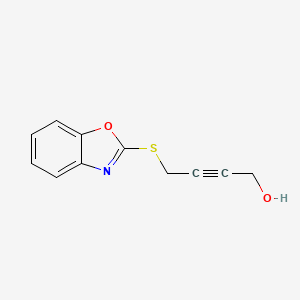


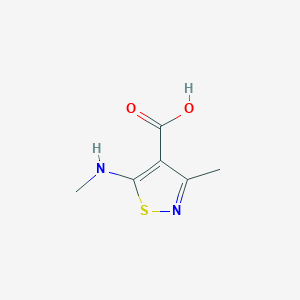
![5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2952429.png)

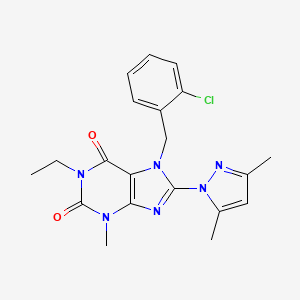
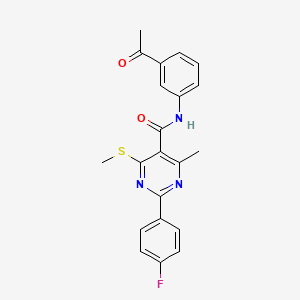

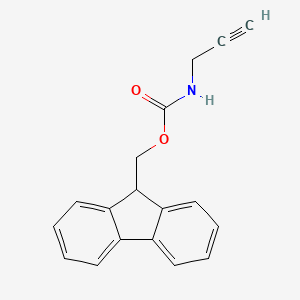
![1-[4-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2952442.png)
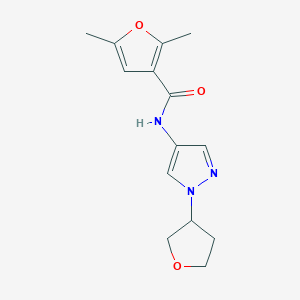
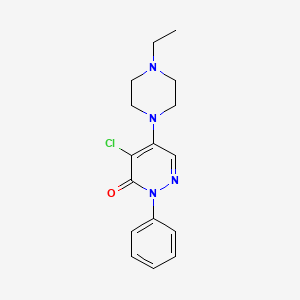
![5-(4-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2952445.png)